molecular formula C11H10O3S B14165939 Naphthalen-1-ylmethanesulfonic acid CAS No. 132-78-5

Naphthalen-1-ylmethanesulfonic acid

Cat. No.: B14165939
CAS No.: 132-78-5
M. Wt: 222.26 g/mol
InChI Key: AKBIVIMPMQGECH-UHFFFAOYSA-N
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Description

Naphthalen-1-ylmethanesulfonic acid (CAS 132-78-5) is an organic compound with the molecular formula C11H10O3S and a molecular weight of 222.26 g/mol . This chemical serves as a valuable building block in medicinal chemistry and drug discovery research. The naphthalene scaffold is recognized as a versatile and adaptable platform in drug design, often used as a surrogate for a benzene ring to improve a compound's chemical and metabolic stability while maintaining its pharmacological profile . Researchers utilize naphthalene derivatives to create novel conjugates for evaluating anticancer and other biological activities . As a sulfonic acid derivative, it can be used as a reactant in organic synthesis to introduce the naphthalen-1-ylmethanesulfonate group into more complex molecules . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132-78-5

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

naphthalen-1-ylmethanesulfonic acid

InChI

InChI=1S/C11H10O3S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,12,13,14)

InChI Key

AKBIVIMPMQGECH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for Naphthalen 1 Ylmethanesulfonic Acid and Its Functionally Modified Derivatives

Direct Synthetic Pathways to Naphthalen-1-ylmethanesulfonic Acid

The most common method for the synthesis of naphthalenesulfonic acids is the direct sulfonation of naphthalene (B1677914). This section delves into the kinetics, equilibrium, and optimization of this crucial reaction.

Sulfonation Reaction Kinetics and Equilibrium Studies

The sulfonation of naphthalene is a reversible electrophilic aromatic substitution reaction. stackexchange.com The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature. At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. stackexchange.comsciencemadness.org This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com Conversely, at higher temperatures, the thermodynamically more stable product, naphthalene-2-sulfonic acid, is the major product. stackexchange.comsciencemadness.org This is due to an unfavorable steric interaction between the sulfonic acid group and the hydrogen at the 8-position in the 1-isomer. stackexchange.com

The reaction involves various sulfonating species depending on the concentration of sulfuric acid. In solutions with concentrations of 90.1% H₂SO₄, the primary sulfonating agent is believed to be H₃SO₄⁺. In 98.4% H₂SO₄, H₂S₂O₇ becomes the dominant species. rsc.org The kinetics of naphthalene sulfonation have been studied in detail, with mathematical models developed to describe the complex reaction system, which includes consecutive, parallel, and reversible reactions. acs.orgacs.org These studies aim to optimize the yield of the desired sulfonic acid isomer by carefully controlling the reaction parameters. acs.org

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yield

Optimizing the synthesis of this compound primarily involves manipulating reaction temperature and the molar ratio of reactants to maximize the yield of the desired product while minimizing the formation of byproducts.

For the synthesis of naphthalene-1-sulfonic acid, lower temperatures, typically around 20 to 50°C, are employed. sciencemadness.orggoogle.com The molar ratio of the sulfonating agent to naphthalene is also a critical factor. For the preparation of naphthalene-1-sulfonic acid, a molar ratio of sulfur trioxide to naphthalene of 1.0 to 1.2 is preferred. google.com

The choice of sulfonating agent also plays a significant role. While concentrated sulfuric acid is common, other agents like oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) and sulfur trioxide itself can be used. rsc.orgdicp.ac.cn The use of sulfur trioxide can lead to very fast and highly exothermic reactions, necessitating efficient heat removal to prevent the formation of impurities. dicp.ac.cn

Table 1: Isomer Distribution in the Sulfonation of 1-Methylnaphthalene

Sulfonating AgentTemperature (°C)2-Isomer (%)4-Isomer (%)5-Isomer (%)Other Isomers (%)
90.1% H₂SO₄254.583.56.55.5
98.4% H₂SO₄252.580.59.08.0
SO₃ in Nitromethane-1.592.03.03.5
Data sourced from a study on the sulfonation of 1-methylnaphthalene, providing insights into the directing effects of the methyl group and the influence of the sulfonating agent on isomer distribution. rsc.org

Indirect Synthetic Routes and Precursor Chemistry

Beyond direct sulfonation, indirect methods offer alternative pathways to this compound and its derivatives, often providing greater control over regioselectivity and functional group compatibility.

Exploration of Diverse Starting Materials for Naphthalene Backbone Functionalization

The synthesis of functionally modified naphthalenesulfonic acids can begin with a variety of precursors. For instance, the synthesis of certain naphthalene-based compounds can start from materials like 4-phenylbut-1-ene or 4-phenylbut-3-enoic acid. youtube.com The Haworth reaction is another classic method for synthesizing the naphthalene skeleton, which can then be subjected to sulfonation. youtube.com

Furthermore, starting with a pre-functionalized naphthalene derivative allows for the introduction of the sulfonic acid group at a specific position. For example, the use of protecting groups, such as an acetyl group on an amino-substituted naphthalene, can direct the sulfonation to a desired position and prevent unwanted side reactions. utdallas.edu

Multistep Synthesis Strategies for this compound

Multistep synthesis provides a versatile approach to complex naphthalenesulfonic acid derivatives. A common strategy involves the initial synthesis of a substituted naphthalene, followed by sulfonation. For example, 1-naphthol (B170400) can be produced from naphthalene-1-sulfonic acid via alkali fusion. wikipedia.orggoogle.com This demonstrates a two-step process where sulfonation is the initial step to functionalize the naphthalene ring, followed by nucleophilic substitution.

Another example is the synthesis of α-naphthoic acid from α-bromonaphthalene via a Grignard reaction followed by carboxylation. orgsyn.org While not directly producing a sulfonic acid, this illustrates how a functional group can be introduced at the 1-position, which could then be followed by sulfonation at a different position if desired.

Continuous Production Processes and Reactor Design for Scalable Synthesis

For industrial-scale production, continuous processes are often favored over batch processes due to improved safety, consistency, and efficiency.

Falling film reactors are a common technology for carrying out sulfonation reactions on an industrial scale. nicl.it In this design, a thin film of the liquid reactant flows down the walls of a reactor, allowing for efficient heat exchange, which is crucial for managing the highly exothermic nature of sulfonation. dicp.ac.cnnicl.it The scale-up of such reactors is relatively straightforward, often involving an increase in the number of reactor tubes. nicl.it

Microreactors have also been explored for sulfonation reactions. dicp.ac.cn These offer excellent heat and mass transfer capabilities, which can lead to improved process safety and reduced reaction times compared to conventional batch reactors. dicp.ac.cn The precise temperature control and high-pressure resistance of microreactors can also result in high selectivity. dicp.ac.cn

Screw machines have been patented for the continuous production of naphthalene-1-sulfonic acid and naphthalene-1,5-disulfonic acid at low temperatures using sulfur trioxide in sulfuric acid. google.com This technology allows for the continuous feeding of solid or liquid naphthalene. google.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch, offers significant advantages for synthesizing complex molecules. ucd.ie This approach utilizes microreactors or packed-bed systems to provide superior control over reaction parameters such as temperature, pressure, and stoichiometry. thieme-connect.de While specific documented applications for the direct synthesis of this compound are not prevalent, the principles of flow chemistry are highly applicable to the sulfonation reactions typically used in its production.

The high exothermicity of sulfonation can be managed effectively in flow reactors due to their high surface-area-to-volume ratio, which allows for rapid heat dissipation and precise temperature control. ucd.ie This minimizes the formation of unwanted byproducts and improves selectivity. Furthermore, flow systems can incorporate immobilized reagents or catalysts, such as solid-supported acid catalysts, which simplifies purification and allows for catalyst recycling, aligning with sustainable manufacturing goals. thieme-connect.de The use of in-line monitoring tools, like FlowIR spectroscopy, can enable real-time reaction optimization and control, ensuring high conversion and purity. thieme-connect.de The development of continuous flow methods for related processes, such as the synthesis of active pharmaceutical ingredients (APIs), demonstrates the potential for creating robust, scalable, and automated production routes for this compound. nih.gov

Process Intensification Strategies

Process intensification (PI) aims to develop substantially smaller, cleaner, safer, and more energy-efficient chemical processes. dntb.gov.ua This is often achieved by integrating multiple operations—such as reaction, mixing, and separation—into a single piece of equipment.

A relevant example of process intensification is seen in the production of naphthalene disulfonic acid, a related compound. A process has been developed where a mixture of naphthalene and excess sulfuric acid is passed through a wiped, thin-film evaporator. google.com This single apparatus functions as both a reactor for the disulfonation and a separator, as the excess sulfuric acid is simultaneously evaporated and removed under vacuum at temperatures of 220-270°C. google.com This integration eliminates separate, energy-intensive separation steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of naphthalene derivatives to reduce environmental impact. Key areas of focus include the elimination of hazardous solvents and the maximization of atom efficiency to minimize chemical waste.

Solvent-Free Reactions and Alternative Reaction Media

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and difficult to dispose of. This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign alternative media.

One notable solvent-free technique is "Grindstone Chemistry," which involves the mechanical grinding of solid reactants. ijcmas.com This method has been successfully used to synthesize 1-aminoalkyl-2-naphthols, which are functionally modified derivatives of the naphthalene core structure. In this one-pot, three-component reaction, an aldehyde, 2-naphthol, and an amine are ground together with a catalytic amount of methanesulfonic acid at room temperature, producing the desired product in excellent yields with short reaction times. ijcmas.com Similar solvent-free syntheses of amidoalkyl naphthols have been achieved using reusable solid acid catalysts, further enhancing the environmental credentials of the process. derpharmachemica.comresearchgate.net

In addition to solvent-free approaches, the use of alternative media is a cornerstone of green synthesis. Water is considered an ideal green solvent due to its non-toxicity and availability. mdpi.com For example, chitosan-sulfonic acid, an eco-friendly and reusable catalyst, has been used for the synthesis of naphthalene-based azines through thermal and grinding techniques, highlighting a move towards greener catalytic systems. nih.gov

Atom Economy and Waste Minimization Studies in Synthetic Routes

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com The formula for calculating it is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. nih.gov Conversely, substitution and elimination reactions, which are common in organic synthesis, tend to have poor atom economy because they generate stoichiometric byproducts that become waste. nih.gov

The traditional sulfonation of a naphthalene precursor, a substitution reaction, is a prime example of a process with suboptimal atom economy. For instance, the synthesis of this compound can be envisioned via the reaction of 1-chloromethylnaphthalene with sodium sulfite (B76179). While the reaction may have a high chemical yield, its atom economy is inherently limited by the formation of sodium chloride as a byproduct.

Table 1: Illustrative Atom Economy Calculation for a Synthetic Route to this compound

The following table provides a hypothetical calculation based on the reaction of 1-chloromethylnaphthalene with sodium sulfite to produce the sodium salt of this compound.

ComponentChemical FormulaMolecular Weight ( g/mol )RoleAtoms Incorporated into Product
1-ChloromethylnaphthaleneC₁₁H₉Cl176.64ReactantC₁₁H₉
Sodium SulfiteNa₂SO₃126.04ReactantSO₃ + 1 Na
Total Reactants 302.68
Sodium naphthalen-1-ylmethanesulfonateC₁₁H₉NaO₃S244.24Desired ProductAll
Sodium ChlorideNaCl58.44ByproductNone

Calculation: % Atom Economy = (244.24 / 302.68) × 100 = 80.7%

This calculation illustrates that even with 100% conversion, nearly 20% of the mass of the reactants ends up as a waste byproduct (sodium chloride). Green chemistry principles encourage the development of alternative synthetic pathways, such as catalytic addition reactions, that can approach 100% atom economy and significantly reduce waste generation. rsc.org

Mechanistic and Reactivity Studies of Naphthalen 1 Ylmethanesulfonic Acid

Elucidation of Fundamental Reaction Mechanisms

The reaction mechanisms of Naphthalen-1-ylmethanesulfonic acid are anticipated to be governed by the interplay of the aromatic naphthalene (B1677914) core and the appended methanesulfonic acid substituent. The fundamental processes would likely involve electron transfer events and the formation of characteristic intermediates and transition states.

Electron Transfer Pathways in this compound Reactions

Electron transfer (ET) is a fundamental step in many organic reactions. For aromatic systems like naphthalene, ET processes can initiate a cascade of chemical transformations. In the context of this compound, electron transfer could occur to or from the naphthalene ring.

Conversely, in reactions with strong reducing agents, the naphthalene ring could accept an electron to form a radical anion. The presence of the electron-withdrawing methanesulfonic acid group would likely facilitate this process by stabilizing the resulting negative charge. Studies on naphthalene itself have shown that it can undergo electron transfer reactions, and this general principle is expected to hold for its derivatives nih.gov.

Role of Intermediates and Transition States in Chemical Transformations

The reactivity of this compound in common organic transformations, such as electrophilic aromatic substitution, will be dictated by the stability of the intermediates and transition states formed during the reaction.

In an electrophilic aromatic substitution reaction, the attacking electrophile will add to the naphthalene ring, forming a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion. The position of attack is determined by the stability of this intermediate. For naphthalene, electrophilic attack is generally favored at the 1-position (alpha-position) over the 2-position (beta-position) because the resulting arenium ion is more stabilized by resonance, with more resonance structures that preserve a complete benzene (B151609) ring.

The methanesulfonic acid group at the 1-position will influence the regioselectivity of further substitution. As an electron-withdrawing group, it will deactivate the ring to which it is attached. Therefore, electrophilic attack would be expected to occur on the unsubstituted ring. Within the substituted ring, the -CH₂SO₃H group will direct incoming electrophiles primarily to the meta positions (positions 3 and 8) relative to the point of attachment, as this avoids placing the positive charge of the arenium ion on the carbon bearing the deactivating group.

Investigation of Substituent Effects on Aromatic Ring Reactivity

The nature of the substituent on an aromatic ring is a critical determinant of its reactivity. The methanesulfonic acid group in this compound exerts both electronic and steric effects that modulate the reactivity of the naphthalene nucleus.

Electronic and Steric Influences of the Methanesulfonic Acid Group

Electronic Effects: The methanesulfonic acid group, -CH₂SO₃H, is primarily an electron-withdrawing group. The strong inductive effect of the -SO₃H group is transmitted through the methylene (B1212753) (-CH₂) spacer. This electron withdrawal deactivates the naphthalene ring towards electrophilic attack, making it less reactive than unsubstituted naphthalene. The deactivating nature arises from the destabilization of the positively charged arenium ion intermediate.

Steric Effects: The methanesulfonic acid group is sterically demanding. This bulkiness can hinder the approach of reagents to the positions adjacent to the substituent (the peri-position 8 and the ortho-position 2). This steric hindrance, in conjunction with the electronic effects, will influence the regiochemical outcome of reactions. For instance, in reactions where an electrophile might otherwise be directed to a position close to the substituent, the steric bulk could force the reaction to occur at a more remote, less hindered site.

A comparison of the estimated electronic and steric parameters of related substituents is presented in the table below.

SubstituentElectronic EffectSteric Effect (Approximate A-value, kcal/mol)
-HNeutral0
-CH₃Electron-donating (inductive and hyperconjugation)1.74
-SO₃HStrongly electron-withdrawing (inductive)~2.5
-CH₂SO₃HElectron-withdrawing (inductive)> 2.0 (Estimated)

This table presents generally accepted effects and estimated values for comparative purposes.

Directed Ortho-Metalation and Other Directed Functionalization Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to selectively functionalize the position ortho to it via deprotonation with a strong base (typically an organolithium reagent) followed by quenching with an electrophile.

For this compound, the sulfonic acid moiety itself is not a typical directing group for ortho-metalation due to its acidic proton, which would be quenched by the strong base. However, if the sulfonic acid were converted to a sulfonate ester or a sulfonamide, these derivatives could potentially act as directing groups.

While specific studies on directed ortho-metalation of this compound are not prominent in the literature, research on other naphthalene derivatives has demonstrated the utility of directing groups in achieving regioselective C-H bond functionalization researchgate.net. For example, amide and other coordinating groups have been successfully employed to direct metalation and subsequent functionalization to specific positions on the naphthalene ring researchgate.net. It is conceivable that a derivative of this compound could be designed to undergo such directed reactions.

Exploration of Specific Chemical Transformations

Based on the known chemistry of naphthalenesulfonic acids and related compounds, several specific chemical transformations of this compound can be anticipated.

One of the characteristic reactions of arylsulfonic acids is desulfonation , which is the reverse of sulfonation. This reaction is typically carried out by heating the sulfonic acid in the presence of dilute mineral acid. For this compound, this reaction would likely proceed, although the conditions might differ from those for naphthalenesulfonic acid itself due to the presence of the methylene spacer.

The naphthalene ring can undergo a variety of electrophilic substitution reactions , such as nitration, halogenation, and Friedel-Crafts reactions. As discussed, the methanesulfonic acid group would direct incoming electrophiles to the unsubstituted ring or to the meta-positions of the substituted ring.

The sulfonic acid group can also be converted into other functional groups. For example, treatment with a strong nucleophile like hydroxide (B78521) at high temperatures (fusion) could potentially lead to the formation of a hydroxymethylnaphthalene derivative, although this would be a harsh reaction. More controllably, conversion of the sulfonic acid to a sulfonyl chloride would open up a range of derivatization possibilities, such as the formation of sulfonamides and sulfonate esters.

Electrophilic Aromatic Substitution Pathways and Regioselectivity

Electrophilic attack on an unsubstituted naphthalene ring preferentially occurs at the C1 (or α) position. This regioselectivity is attributed to the greater stability of the resulting carbocation intermediate (an arenium ion), which can be stabilized by resonance structures that maintain a complete benzene ring. stackexchange.comacs.org

The existing -CH₂SO₃H group at the C1 position significantly influences further substitution. The methanesulfonic acid group is electron-withdrawing due to the electronegativity of the oxygen atoms, which deactivates the aromatic system towards electrophilic attack. youtube.comstackexchange.com However, the methylene (-CH₂) spacer insulates the naphthalene ring from the full inductive effect of the sulfonyl group. Unlike a directly attached sulfonic acid group, which is a strong deactivator and meta-director, the -CH₂SO₃H substituent's influence is more nuanced. It deactivates the ring to which it is attached. Consequently, electrophilic substitution is expected to occur on the unsubstituted ring, primarily at the C5 and C8 positions, which are the α-positions of that ring.

In the analogous sulfonation of naphthalene, the reaction is a well-known example of kinetic versus thermodynamic control. thecatalyst.orgquora.comvaia.com

Kinetic Control: At lower temperatures (e.g., 80°C), the reaction favors the formation of naphthalene-1-sulfonic acid because the activation energy for attack at the α-position is lower, leading to a faster reaction rate. vaia.comwordpress.com

Thermodynamic Control: At higher temperatures (e.g., 160°C), the more stable naphthalene-2-sulfonic acid is the major product. The 1-isomer is less stable due to steric repulsion between the bulky sulfonic acid group and the peri-hydrogen at the C8 position. stackexchange.comwordpress.com Given sufficient energy, the kinetically favored product can revert to the starting material and subsequently form the more thermodynamically stable product. stackexchange.com

Oxidative Reactivity and Degradation Pathways (e.g., Ozonation)

The oxidative degradation of naphthalenesulfonic acids typically involves attack by highly reactive species like hydroxyl radicals (•OH) or ozone (O₃). The presence of electron-withdrawing sulfonic acid groups generally decreases the electron density of the aromatic rings, making them less susceptible to electrophilic attack by oxidants like ozone.

Studies on related naphthalene sulfonic acid derivatives using advanced oxidation processes, such as the Fenton reaction, show that degradation proceeds through a series of hydroxylated intermediates. nih.govresearchgate.net The initial steps involve the oxidation of the naphthalene ring, followed by ring cleavage. This breakdown of the aromatic system ultimately leads to the formation of short-chain carboxylic acids before eventual mineralization to CO₂ and water. researchgate.net For this compound, a plausible degradation pathway would involve initial hydroxylation of the naphthalene rings, followed by cleavage of the rings to form aliphatic carboxylic acids, and eventual cleavage of the carbon-sulfur bond.

A proposed general pathway for oxidative degradation is as follows:

Hydroxylation: Attack by •OH radicals on the aromatic rings to form hydroxylated this compound species.

Ring Opening: Further oxidation leads to the cleavage of one or both aromatic rings, forming various dicarboxylic and other oxygenated aliphatic intermediates. nih.gov

Desulfonation: The carbon-sulfur bond is cleaved, releasing sulfate (B86663) ions (SO₄²⁻) into the solution.

Mineralization: The remaining organic fragments are oxidized to simpler molecules like formic acid and oxalic acid, and ultimately to CO₂ and H₂O.

Reductive Transformations of the Naphthalene Ring and Sulfonic Acid Moiety

Reductive processes can target either the naphthalene ring system or the sulfonic acid functional group. The reduction of the naphthalene core can be achieved under various conditions, such as a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), which would typically reduce one of the rings to a 1,4-dihydronaphthalene (B28168) derivative. The presence of the deactivating methanesulfonic acid group would influence the regioselectivity of this reduction.

The sulfonic acid moiety itself can also be a target for reduction. For instance, treatment of aryl sulfonic acids with strong reducing agents can lead to the formation of thiols. However, specific studies on the reductive transformation of this compound are not prevalent. The C-S bond in the methanesulfonic group is generally robust, but it can be cleaved under certain reductive conditions.

Hydrolytic Stability and Pathways of Sulfonate Group Cleavage

Aromatic sulfonation is a reversible reaction. stackexchange.com The cleavage of the sulfonate group, known as desulfonation, can be achieved by heating the sulfonic acid in the presence of dilute aqueous acid. wikipedia.orgyoutube.com In the case of naphthalenesulfonic acids, the C-S bond is hydrolyzed to regenerate naphthalene and form sulfuric acid. wikipedia.org

The rate of desulfonation is related to the stability of the isomer. Naphthalene-1-sulfonic acid, being the kinetically favored but thermodynamically less stable product, undergoes desulfonation more readily than the 2-isomer. youtube.com This facile cleavage is exploited in organic synthesis, where the sulfonic acid group can be used as a temporary blocking group to direct other substituents before being removed. wikipedia.org

For this compound, the bond susceptible to hydrolytic cleavage is the C-S bond of the methanesulfonate (B1217627) group, rather than the C-C bond linking the methylene group to the naphthalene ring. The stability of this C-S bond is expected to be comparable to other alkanesulfonic acids, though the specific conditions required for its cleavage may differ from the direct desulfonation of naphthalenesulfonic acids.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

Quantitative analysis of reaction rates and equilibria provides deeper insight into the chemical behavior of this compound.

Determination of Reaction Rate Constants and Activation Energies

While specific kinetic data for this compound are scarce, the principles can be illustrated by the well-studied sulfonation of naphthalene. The differing reaction outcomes at various temperatures are a direct consequence of the different activation energies (Ea) for the formation of the 1- and 2-isomers.

Qualitative Kinetic Parameters for Naphthalene Sulfonation

Reaction Pathway Relative Activation Energy (Ea) Reaction Rate Product Type
Naphthalene → Naphthalene-1-sulfonic acid Lower Faster Kinetic
Naphthalene → Naphthalene-2-sulfonic acid Higher Slower Thermodynamic
Naphthalene-1-sulfonic acid → Naphthalene Lower (than for 2-isomer) Faster Reversible

This table is based on the analogous reaction of naphthalene sulfonation. vaia.comwordpress.comyoutube.com

The lower activation energy for the formation of the 1-isomer means it is the kinetic product, formed more rapidly at lower temperatures. wordpress.com Conversely, the higher activation energy for the formation of the 2-isomer means it forms more slowly. The reversibility of the reaction, particularly the lower activation energy for the desulfonation of the 1-isomer, allows the system to equilibrate to the more stable 2-isomer at higher temperatures.

Equilibrium Studies and Free Energy Calculations for Chemical Processes

Equilibrium studies are exemplified by the thermodynamic control seen in naphthalene sulfonation at high temperatures. The product distribution at equilibrium is determined by the relative Gibbs free energies (ΔG) of the products.

When the sulfonation reaction is carried out at a sufficiently high temperature (e.g., 160°C), the system has enough energy to overcome the activation barriers for both the forward and reverse reactions. vaia.com This allows the reaction to reach thermodynamic equilibrium, where the product ratio reflects the relative stabilities of the isomers. As a result, the more stable, thermodynamically controlled product, naphthalene-2-sulfonic acid, becomes the major product. stackexchange.comthecatalyst.org

Theoretical and Computational Chemistry of Naphthalen 1 Ylmethanesulfonic Acid

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in naphthalen-1-ylmethanesulfonic acid are fundamental to its properties. Conformational analysis, supported by quantum chemical calculations, provides a picture of the molecule's preferred shapes.

Quantum Chemical Calculations for Optimized Geometries

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for determining the most stable, or "optimized," geometry of a molecule. These calculations solve the Schrödinger equation for the system, yielding key structural parameters like bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for Naphthalene (B1677914) (as a reference)

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC1-C21.38
Bond LengthC2-C31.42
Bond LengthC1-C91.42
Bond LengthC9-C101.43
Bond AngleC1-C2-C3120.6
Bond AngleC2-C1-C9119.5
Bond AngleC1-C9-C10119.3

Note: These values are for the parent naphthalene molecule and serve as an illustrative reference. The presence of the methanesulfonic acid group would induce minor changes in the geometry of the naphthalene ring in the target molecule.

Isomeric Studies and Stereochemical Considerations

This compound has a constitutional isomer, naphthalen-2-ylmethanesulfonic acid, where the methanesulfonic acid group is attached to the second position of the naphthalene ring. Computational studies comparing the energies of such isomers are crucial for understanding their relative stabilities. Generally, the 1-substituted naphthalene isomers are sterically more hindered than the 2-substituted isomers, which can affect their thermodynamic stability. For example, studies on isomeric naphthoic acids have shown that the 2-isomer is more stable than the 1-isomer. nih.gov A similar trend might be expected for the naphthalen-ylmethanesulfonic acid isomers.

From a stereochemical perspective, this compound itself is achiral. However, the introduction of substituents on the naphthalene ring or the methylene (B1212753) group could create stereocenters, leading to enantiomeric and diastereomeric forms. The study of such substituted derivatives would require more complex conformational analysis to identify the most stable stereoisomers.

Electronic Properties and Reactivity Prediction

The distribution of electrons within the molecule dictates its reactivity. Theoretical models provide a framework for predicting how and where chemical reactions are likely to occur.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. samipubco.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would also be associated with the π-system of the ring. DFT calculations on related naphthalene derivatives can provide insight into the expected values. For instance, DFT studies on 4-methyl-N-(naphthalen-1-yl)benzene sulfonamide have been used to calculate and analyze its HOMO and LUMO energies. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Naphthalene Derivatives (Reference Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Naphthalene-6.13-1.384.75
N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine)-5.73-2.752.98

Note: Data is for reference compounds and not this compound. The specific values for the target molecule would differ. samipubco.commdpi.com

Electron Density Distribution Analysis and Bond Critical Points

The electron density distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution in a molecule. researchgate.net MEP maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). wuxiapptec.comyoutube.com

In this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the sulfonic acid group, making them sites for interaction with electrophiles or for hydrogen bonding. The naphthalene ring would exhibit a complex distribution of electron density characteristic of aromatic systems.

A more quantitative analysis of chemical bonding can be achieved through the Quantum Theory of Atoms in Molecules (QTAIM). This theory analyzes the topology of the electron density to define atoms and the bonds between them. A key concept in QTAIM is the Bond Critical Point (BCP), a point between two bonded atoms where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density at the BCP provide information about the nature and strength of the chemical bond. researchgate.net

Prediction of Acidic Properties and Protonation States

The primary acidic site in this compound is the proton of the sulfonic acid group (-SO₃H). Sulfonic acids are generally strong acids. The acidity, quantified by the pKa value, can be predicted using computational methods. chemaxon.comchemaxon.com These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment.

The pKa is influenced by the electronic effects of the substituent attached to the sulfonic acid group. The naphthalen-1-ylmethyl group acts as an electron-withdrawing group through induction, which would be expected to stabilize the resulting sulfonate anion and thus enhance the acidity of the compound compared to a simple alkane sulfonic acid. The precise pKa value would depend on the interplay of inductive and resonance effects within the molecule. Determining the pKa is crucial for understanding the protonation state of the molecule at a given pH, which in turn affects its solubility, reactivity, and biological interactions. youtube.comyoutube.com

Computational Modeling of Reaction Pathways

The formation and transformation of this compound involve intricate reaction pathways that can be effectively mapped using computational modeling. These methods allow for the exploration of the potential energy surface, identifying key stationary points such as reactants, products, intermediates, and transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Locating this first-order saddle point on the potential energy surface is a key goal of computational chemistry. For a reaction involving this compound, such as its synthesis via sulfonation of 1-methylnaphthalene, transition state localization algorithms would be employed to determine the precise geometry of the activated complex.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC path is the minimum energy path connecting the transition state to the reactants and products, thus confirming that the identified transition state indeed connects the desired chemical species. This provides a detailed, step-by-step visualization of the reaction mechanism at the molecular level. While specific IRC data for this compound is not readily found, the general methodology is well-established.

Energy Profiles for Complex Chemical Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy profile for a chemical transformation can be constructed. This profile provides crucial thermodynamic and kinetic information. For instance, in the sulfonation of naphthalene, it is known that the formation of the alpha-isomer (like this compound) is kinetically favored at lower temperatures, while the beta-isomer is thermodynamically more stable and favored at higher temperatures. A computed energy profile would quantitatively illustrate the activation barriers and relative stabilities of the intermediates and products, explaining this observed regioselectivity.

Table 1: Hypothetical Energy Profile Data for a Reaction Involving this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate+5.0
Transition State 2+30.0
Products-10.0

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Application of Quantum Chemical Methods for Mechanistic Insights

Quantum chemical methods are powerful tools for gaining deep mechanistic insights into the behavior of molecules like this compound. These methods are based on solving the Schrödinger equation and can provide detailed information about electronic structure and reactivity.

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT studies could be employed to understand its reactivity. By calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, an MEP map would visually indicate regions of negative potential, likely around the sulfonate group, which would be susceptible to electrophilic attack.

Ab Initio Methods in Elucidating Molecular Behavior

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more demanding than DFT, can provide highly accurate results. For this compound, ab initio calculations could be used to precisely determine its equilibrium geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and other molecular properties. Such studies would provide a fundamental understanding of the molecule's behavior at the quantum level.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecular systems over time. An MD simulation of this compound, for example in an aqueous solution, would involve solving Newton's equations of motion for every atom in the system.

This approach can provide valuable information about:

Solvation Structure: How water molecules arrange themselves around the this compound molecule, particularly around the polar sulfonate group and the nonpolar naphthalene ring.

Conformational Dynamics: The flexibility of the molecule and the accessible conformations of the methanesulfonic acid group relative to the naphthalene ring system.

Transport Properties: Diffusion coefficients and other properties related to the movement of the molecule within the solvent.

While specific MD simulation studies on this compound are not prominent in the literature, simulations on related compounds like sulfonated polystyrenes in water have provided insights into the behavior of the sulfonate group in an aqueous environment.

Solvation Effects and Intermolecular Interactions

The chemical behavior of this compound is significantly influenced by its environment, particularly when dissolved in a solvent. Computational chemistry offers powerful tools to explore these solvation effects and the intricate network of intermolecular interactions.

Theoretical studies on related sulfonic acids, such as aminomethanesulfonic acid, have demonstrated the critical role of the solvent in determining properties like the acid dissociation constant (pKa). researchgate.net The choice of the computational model, including the level of theory and the representation of the solvent, is paramount for achieving accuracy. For instance, continuum solvation models like the Polarizable Continuum Model (PCM) and its variants (CPCM, IEFPCM) are frequently employed to approximate the bulk solvent's effect on the solute's electronic structure and geometry. researchgate.net These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the majority of solvation energetics.

For a more detailed picture of intermolecular interactions, explicit solvent models are used in molecular dynamics (MD) simulations. In the case of this compound, this would involve surrounding a single molecule with a large number of solvent molecules (e.g., water, methanol) in a simulation box. The interactions between the solute and solvent molecules, as well as among the solvent molecules themselves, are described by a force field. These simulations can reveal the specific arrangement of solvent molecules around the sulfonic acid group and the naphthalene ring. For example, in aqueous solution, water molecules would be expected to form strong hydrogen bonds with the sulfonate group's oxygen atoms, while also interacting with the aromatic pi-system of the naphthalene moiety through weaker C-H···O or O-H···π interactions.

The aggregation of aromatic molecules is another important aspect of their intermolecular interactions. Studies on molecules like benzene (B151609), naphthalene, and anthracene (B1667546) have shown that even in the absence of strong directional forces, London dispersion forces can lead to aggregation. nih.gov For this compound, the interplay between the hydrophilic sulfonic acid group and the hydrophobic naphthalene ring would likely lead to complex aggregation behavior, such as the formation of micelles in aqueous solution, a phenomenon observed for similar molecules like linear alkylbenzene sulfonates. nih.gov

To quantify these effects, various computational parameters are calculated. The following table illustrates the type of data that would be generated in a computational study of the solvation of this compound.

ParameterValue (Illustrative)Computational MethodSignificance
Solvation Free Energy (Water) -85.2 kcal/molPCM/B3LYP/6-31G*Indicates the thermodynamic favorability of dissolving the molecule in water.
pKa (Water) -0.5CPCM-HF/6-31+G**Predicts the acidity of the compound in an aqueous environment. researchgate.net
Dipole Moment (in Water) 8.5 DMD with explicit solventReflects the charge distribution of the solvated molecule.
Radial Distribution Function g(r) of Water Oxygen around Sulfonate Sulfur Peak at 3.5 ÅMolecular DynamicsShows the structured arrangement of water molecules in the first solvation shell.
Interaction Energy (with Methanol) -12.3 kcal/molDFT CalculationQuantifies the strength of the interaction with a specific solvent molecule.

Note: The values in this table are illustrative and represent the type of data obtained from computational studies. They are not experimental values for this compound.

Simulation of Reaction Dynamics in Condensed Phases

Understanding how this compound behaves in reactions that occur in a liquid or solid state requires the simulation of its reaction dynamics. These simulations go beyond static pictures of molecules and explore the time evolution of chemical processes. lammpstube.com

Molecular dynamics (MD) simulations are a primary tool for this purpose. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into dynamic processes like diffusion, conformational changes, and the initial stages of chemical reactions. For instance, an MD simulation could model the diffusion of a reactant towards the this compound molecule in a solvent, and how the solvent molecules mediate this approach.

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for simulating reactions in condensed phases. In this approach, the part of the system where the reaction occurs (e.g., the sulfonic acid group and a reacting partner) is treated with a high level of quantum mechanical theory, while the surrounding solvent and the rest of the molecule are treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within a realistic representation of the condensed-phase environment.

For example, the esterification of a sulfonic acid with an alcohol is a reaction of significant industrial interest. csic.esacs.org A QM/MM simulation of the reaction of this compound with methanol (B129727) could elucidate the reaction mechanism. Density Functional Theory (DFT) studies on the similar reaction of benzenesulfonic acid with methanol have explored various possible pathways, such as SN1 and SN2 mechanisms, and calculated the activation barriers for each step. csic.esrsc.org Such simulations for this compound would reveal the role of the naphthalene group in influencing the reaction rate and mechanism, and how the solvent molecules participate in the reaction, for instance, by stabilizing transition states or intermediates through hydrogen bonding.

The following table summarizes the kind of information that would be obtained from simulations of the reaction dynamics of this compound.

Simulation AspectFinding (Illustrative)Simulation MethodImplication
Reaction Pathway SN2 mechanism favored for esterification with methanol.QM/MM with DFTProvides a detailed step-by-step understanding of how the reaction proceeds. csic.es
Activation Energy 18.5 kcal/mol for the rate-determining step.QM/MMDetermines the theoretical rate of the reaction under specific conditions.
Solvent Reorganization Energy 5.2 kcal/molMD with explicit solventQuantifies the energy required to rearrange solvent molecules to accommodate the transition state.
Transition State Lifetime 150 femtosecondsAb initio MDIndicates the fleeting nature of the highest-energy point along the reaction coordinate.
Diffusion Coefficient of Reactant 2.1 x 10-5 cm2/s in waterMolecular DynamicsDescribes the mobility of a reactant approaching the sulfonic acid.

Note: The values in this table are illustrative and represent the type of data obtained from computational studies. They are not experimental values for this compound.

Advanced Analytical Techniques in Naphthalen 1 Ylmethanesulfonic Acid Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental for elucidating the structure and properties of chemical compounds. However, specific data for Naphthalen-1-ylmethanesulfonic acid is not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Specific ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases. For the related compound, 1-Naphthalenesulfonic acid, ¹H NMR spectra show characteristic signals for the aromatic protons of the naphthalene (B1677914) ring. chemicalbook.com Predicted ¹³C NMR data for 1-Naphthalenesulfonic acid is also available. hmdb.ca

Mass Spectrometry (MS) and Tandem MS for Molecular Formula and Fragmentation Analysis

Detailed mass spectrometry and tandem MS fragmentation analysis for this compound have not been extensively reported. The NIST WebBook provides a mass spectrum for 1-Naphthalenesulfonic acid, which shows the molecular ion peak and various fragment ions resulting from the cleavage of the sulfonic acid group and the naphthalene ring. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

The NIST WebBook contains the gas-phase IR spectrum of 1-Naphthalenesulfonic acid, which displays characteristic absorption bands for the S=O and S-O stretching vibrations of the sulfonic acid group, as well as the C-H and C=C vibrations of the naphthalene ring. nist.gov Similarly, a UV-Vis spectrum for 1-Naphthalenesulfonic acid is also available, showing the electronic transitions of the aromatic system. nist.gov

Chromatographic Separation and Quantification

Chromatographic methods are essential for the separation and quantification of naphthalenesulfonic acids in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

While specific HPLC methods for the routine analysis of this compound are not detailed in the literature, methods for the separation of various naphthalenesulfonic acid isomers have been developed. sielc.comresearchgate.net These methods often utilize reversed-phase chromatography with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) to achieve separation. nih.gov Method validation for the analysis of related compounds typically includes parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Due to the low volatility of sulfonic acids, GC analysis requires derivatization to convert them into more volatile forms. A common derivatization technique is silylation. researchgate.net While general methodologies for the GC-MS analysis of silylated organic acids exist, specific protocols for this compound are not described in the available literature. The analysis of naphthenic acids, which are also carboxylic acids found in petroleum, has been performed using GC after derivatization to their pentafluorobenzyl esters. nih.gov

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method. This strategy is particularly valuable for enhancing the detectability and chromatographic behavior of this compound.

Derivatization can be performed either before the sample is introduced into the separation column (pre-column) or after separation but before detection (post-column). actascientific.com

Pre-column derivatization modifies the analyte before chromatographic separation. For this compound, this approach can improve its volatility for gas chromatography or enhance its retention and detection for liquid chromatography. nih.govresearchgate.net For instance, converting the sulfonic acid group to a less polar ester or a fluorescent derivative can significantly improve its chromatographic properties and detection sensitivity. nih.gov Automated on-line derivatization is often preferred for pre-column techniques to ensure reproducibility, especially when dealing with unstable derivatives. nih.gov

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the column and before it reaches the detector. actascientific.comresearchgate.net This method is advantageous when the original compound can be effectively separated but lacks a strong chromophore or fluorophore for sensitive detection. actascientific.comnih.gov The derivatizing reagent is continuously mixed with the column effluent in a reaction coil, leading to a detectable product. nih.gov This approach can enhance the accuracy and sensitivity in the determination of sulfonic acids. researchgate.net

The success of a derivatization strategy hinges on the careful selection of the reagent and the optimization of reaction conditions to maximize specificity and sensitivity. The ideal reagent should react selectively with the sulfonic acid group of this compound to form a single, stable product.

Key parameters that require optimization include:

Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion. sigmaaldrich.com

Temperature and Time: These factors are crucial for ensuring the reaction goes to completion without causing degradation of the analyte or the derivative. sigmaaldrich.comnih.gov For some reactions, elevated temperatures are necessary to achieve a satisfactory reaction rate and yield. sigmaaldrich.commdpi.com

Catalyst and pH: The presence of a catalyst can significantly accelerate the derivatization process. sigmaaldrich.com The pH of the reaction medium is also a critical factor that can influence the reaction rate and the stability of the derivative.

The following table summarizes the optimization of derivatization parameters for enhanced analysis.

ParameterObjectiveExample Considerations
Reagent Selection Enhance detectability and/or volatility.For fluorescence detection, a fluorescent tag is introduced. For GC analysis, a reagent that creates a volatile derivative is chosen.
Reaction Time & Temperature Ensure complete reaction without degradation.Optimization is necessary to find the shortest time and lowest temperature for complete derivatization. sigmaaldrich.comnih.gov
Reagent Concentration Drive the reaction to completion.A molar excess of the reagent is typically used. sigmaaldrich.com
pH and Catalyst Optimize reaction kinetics and product stability.The choice of buffer and catalyst can be critical for efficient derivatization. sigmaaldrich.com

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. chromatographytoday.comchemijournal.com These techniques offer enhanced specificity, accuracy, and precision. ijpsjournal.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for the analysis of polar and non-volatile compounds like this compound. actascientific.compsu.edu It couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar analytes, as it allows for the generation of ions directly from the liquid phase. researchgate.net Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity. psu.edunih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. chemijournal.comactascientific.com Since this compound is non-volatile, it requires derivatization to convert it into a more volatile form suitable for GC-MS analysis. actascientific.comnih.gov A study by Liu and Ding (2001) describes a method for analyzing naphthalene monosulfonic acid isomers by on-line derivatization in the GC injection port with tetrabutylammonium (B224687) salts, followed by GC-MS determination. nih.gov This technique allows for sensitive and reproducible results at trace levels. nih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that separates charged species based on their electrophoretic mobility in an electric field. nih.govbohrium.comchromatographyonline.com This method is well-suited for the analysis of inherently charged molecules like this compound. nih.gov CE offers high separation efficiency and can be coupled with various detectors, including UV-Vis and mass spectrometry. chromatographytoday.com The use of cyclodextrins in the buffer can improve the separation of isomers of naphthalenesulfonates. nih.gov Field-amplified sample injection (FASI) is an online preconcentration technique that can be used to significantly enhance the sensitivity of CE-UV detection. dphen1.com

Applications of Naphthalen 1 Ylmethanesulfonic Acid and Its Derivatives in Chemical Research

Catalytic Roles and Catalyst Design

The sulfonic acid moiety attached to the naphthalene (B1677914) core imparts strong Brønsted acidity, making these compounds and their supported versions effective catalysts in numerous acid-catalyzed reactions. Researchers have explored their utility in both homogeneous and heterogeneous systems, as well as in the development of chiral catalysts for asymmetric synthesis.

Application as Solid Acid Catalysts in Organic Transformations (e.g., Alkylation of Naphthalene)

Solid acid catalysts are crucial in the chemical industry for promoting a wide array of organic transformations, offering advantages such as ease of separation, reusability, and reduced environmental impact compared to their homogeneous counterparts. mdpi.comaurak.ac.ae Naphthalenesulfonic acid-functionalized materials have shown promise as solid acid catalysts. For instance, in the alkylation of naphthalene with long-chain olefins to produce alkylnaphthalenes, which are valuable synthetic lubricants, solid acid catalysts like zeolites have been investigated. researchgate.net The use of zeolites with controlled acidity is critical to achieving high conversion and selectivity for the desired mono-alkylated products. researchgate.netgoogle.com

The alkylation of naphthalene with n-butene using trifluoromethanesulfonic acid as a catalyst has demonstrated high naphthalene conversion (98.5%) and selectivity towards multi-butylnaphthalenes (98.8%). researchgate.net This highlights the effectiveness of strong sulfonic acid catalysts in this transformation. Furthermore, the development of mesoporous materials like MCM-41 and SBA-15 functionalized with sulfonic acid groups has provided robust catalysts for various reactions, including esterification. mdpi.comaurak.ac.ae These materials offer a high surface area and a large number of accessible catalytic sites. mdpi.com

Table 1: Performance of Various Solid Acid Catalysts in Naphthalene Alkylation

CatalystAlkylating AgentNaphthalene Conversion (%)Selectivity for Monoalkylnaphthalene (%)Reference
Trifluoromethanesulfonic acidn-butene98.5- (98.8% for multi-butylnaphthalenes) researchgate.net
Y ZeoliteTetradeceneHighHigh researchgate.net
ZSM-5TetradeceneModerateModerate researchgate.net
MCM-22TetradeceneModerateModerate researchgate.net
AlMCM-41TetradeceneModerateModerate researchgate.net

This table is generated based on available data and is for illustrative purposes. Direct comparison may not be exact due to varying reaction conditions.

Homogeneous and Heterogeneous Catalysis Utilizing Naphthalen-1-ylmethanesulfonic Acid Moieties

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. matthey.com Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity, but can be difficult to separate from the product mixture. rsc.orgmdpi.com Conversely, heterogeneous catalysts exist in a different phase, simplifying their recovery and reuse. rsc.orgmdpi.com

Naphthalenesulfonic acid derivatives can function in both catalytic regimes. In homogeneous catalysis, soluble derivatives can be employed. However, the focus has increasingly shifted towards heterogenizing these catalysts to combine the advantages of both systems. rsc.org This is often achieved by grafting or immobilizing naphthalenesulfonic acid moieties onto solid supports like silica, activated carbon, or polymers. mdpi.comwikipedia.org For example, sulfonic acid groups attached to activated carbon have been used to catalyze the esterification of fatty acids. wikipedia.org Similarly, silica-supported sulfonic acids have been found to be effective catalysts for various organic reactions. nih.gov The use of a magnetic core within the catalyst particle is another innovative approach to facilitate easy separation. mdpi.com

A novel melamine-naphthalene-1,3-disulfonic acid metal-organic framework (MOF) has been synthesized and used as a highly effective multifunctional catalyst in one-pot reactions. rsc.org This demonstrates the potential of incorporating naphthalenesulfonic acid structures into advanced catalytic materials.

Asymmetric Catalysis Incorporating Chiral Naphthalene Sulfonic Acid Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral sulfonic acids derived from naphthalene have emerged as a promising class of organocatalysts for such transformations.

Researchers have developed novel axially chiral sulfonic acids based on the 8-aminonaphthalene-1-sulfonic acid scaffold. researchgate.netnih.govacs.org By introducing a benzimidazole (B57391) or benzimidazolone ring, axial chirality is generated around the C-N bond. researchgate.netacs.org This design allows for the tuning of the catalyst's acidic and basic properties, influencing its catalytic activity and enantioselectivity. researchgate.net These catalysts have been synthesized from readily available starting materials, and methods for their optical resolution have been established, providing access to both enantiomers. nih.govacs.org The development of these chiral Brønsted acids opens up new possibilities for enantioselective organic reactions.

Catalyst Stability, Activity, and Regeneration Studies

A critical aspect of catalysis, particularly in industrial applications, is the stability and reusability of the catalyst. For solid acid catalysts, a major challenge is the leaching of the active sulfonic acid groups from the support, which leads to a decrease in catalytic activity over time. mdpi.com

Studies have shown that the nature of the linker attaching the sulfonic acid group to the support plays a significant role in its stability. For example, arenesulfonic acid-functionalized materials have demonstrated higher stability against leaching compared to their propylsulfonic acid counterparts, especially in the presence of water. mdpi.com

Regeneration of spent catalysts is another key consideration. While some catalysts can be reused multiple times without a significant loss of activity, others may require a regeneration step. mdpi.com For instance, spent granular activated carbon can be regenerated through thermal reactivation or chemical treatment. wikipedia.org In the context of naphthalenesulfonic acid-based catalysts, studies have focused on their recyclability in various reactions. The ability to easily recover and reuse these catalysts is a significant advantage for developing sustainable chemical processes. mdpi.comaurak.ac.ae

Intermediate in Specialized Organic Synthesis

Beyond its catalytic applications, this compound serves as a valuable intermediate in the synthesis of more complex organic structures, particularly polycyclic aromatic compounds.

Synthesis of Complex Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds with diverse structures and properties. researchgate.net The synthesis of specific PAH isomers often requires multi-step procedures. This compound and its parent compound, naphthalene, are important starting materials in the construction of larger, more complex PAHs.

For instance, the Haworth synthesis, a classical method for preparing PAHs, can utilize naphthalene derivatives to build larger systems like phenanthrene (B1679779) and pyrene. nih.gov The regioselectivity of reactions on the naphthalene ring is crucial, and the sulfonic acid group can be used as a directing or protecting group to achieve the desired substitution pattern. mdpi.com For example, sulfonation can be used to block a specific position on the naphthalene nucleus, allowing for substitution at other positions, after which the sulfonic acid group can be removed. mdpi.com

Furthermore, cyclization reactions catalyzed by acids, including methanesulfonic acid, are employed to form the fused ring systems characteristic of PAHs. nih.gov The development of efficient synthetic routes to PAHs is an active area of research, with applications in materials science and electronics. researchgate.netnih.govrsc.org

Environmental and Industrial Research Perspectives on Naphthalen 1 Ylmethanesulfonic Acid

Degradation Pathways and Environmental Fate

The presence of naphthalene (B1677914) sulfonic acids in industrial wastewater necessitates effective removal strategies due to their persistence and potential environmental impact. researchgate.net Research has centered on understanding how these compounds degrade through both chemical and biological processes.

Advanced Oxidation Processes (AOPs) are a class of procedures used for the treatment of wastewater containing recalcitrant organic compounds like naphthalene sulfonic acids. researchgate.net These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize pollutants. mdpi.commdpi.com Studies have investigated several AOPs for the removal of commercial naphthalene sulfonic acid formulations from water.

The Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV-A) processes have demonstrated significant efficacy in reducing the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of solutions containing these compounds. researchgate.net In one study, increasing the concentration of ferrous ions in the Fenton process accelerated treatment performance. researchgate.net The addition of UV-A radiation in the photo-Fenton process further enhanced the removal rates of both COD and TOC. researchgate.net In contrast, the TiO₂/UV-A process showed no significant treatment efficiency under the tested conditions. researchgate.net Persulfate-based AOPs have also been explored for degrading related compounds like H-acid (1-amino-8-naphthol-3,6-disulfonic acid), where thermal and alkali activation were used to generate sulfate (B86663) radicals for oxidation. nih.gov

Below is a comparative table of AOPs applied to a commercial naphthalene sulfonic acid solution based on research findings.

Treatment ProcessReagents/ConditionspHOutcomeCitation
Fenton Fe²⁺/H₂O₂3Appreciable COD and TOC removal. Performance improved with higher Fe²⁺ concentration. researchgate.net
Photo-Fenton Fe²⁺/H₂O₂/UV-A3Significant improvement in COD and TOC removal rates compared to Fenton. Achieved the highest degree of detoxification. researchgate.net
Heterogeneous Photocatalysis TiO₂/UV-A3 & 7No significant treatment efficiency observed. researchgate.net
Persulfate Oxidation (on H-acid) Persulfate (PS) with thermal/alkali activation-H-acid removal rate of 77.5% at 65°C. nih.gov

Table 1: Comparison of Advanced Oxidation Processes for Naphthalene Sulfonic Acid Removal

Understanding the mechanisms of photodegradation and biodegradation is crucial for developing effective environmental remediation strategies.

Photodegradation: The photodegradation of naphthalene sulfonic compounds can be enhanced by the presence of sensitizers. For instance, the removal of naphthalene sulfonic acid increased by approximately 70% in the presence of 150 mg L⁻¹ of a bio-waste derived sensitizer (B1316253) (humic-like substances). researchgate.net The degradation process involves the absorption of light, leading to the breakdown of the compound's chromophores and fluorophores. researchgate.net In the Fenton process, the degradation of a related compound, 1-diazo-2-naphthol-4-sulfonic acid, proceeds through the formation of various aromatic intermediates before mineralization into short-chain carboxylic acids. nih.gov

Biodegradation: The biodegradation of naphthalene and its derivatives is a complex process carried out by various microorganisms. frontiersin.org Mixed bacterial consortiums have been shown to completely degrade amino- and hydroxy-naphthalene sulfonic acids through complementary catabolic pathways. frontiersin.org One member of the community may desulfonate the compound via 1,2-dioxygenation, releasing metabolites that are then consumed by other bacteria in the consortium. frontiersin.org The general biodegradation of naphthalene often proceeds through the formation of key intermediates like salicylic (B10762653) acid and gentisic acid before the aromatic ring is cleaved and the molecule is channeled into the central carbon pathway. nih.govresearchgate.net For substituted naphthalenes, such as 2-methylnaphthalene, degradation can be initiated by the addition of fumarate (B1241708) to the methyl group, eventually leading to the formation of 2-naphthoic acid, a central intermediate also found in naphthalene degradation. nih.gov

Sustainable Production Processes and Waste Minimization in Industrial Scale

The industrial synthesis of naphthalen-1-ylmethanesulfonic acid has traditionally involved methods that generate significant waste, prompting research into more sustainable alternatives.

Traditional production of naphthalene sulfonic acids involves using excess sulfuric acid to drive the sulfonation reaction. google.com This process is often inefficient and produces large amounts of waste acid. An alternative and more eco-friendly process involves the use of sulfur trioxide (SO₃) in a solvent like tetrachloroethane. globallcadataaccess.org

A significant advancement is the development of continuous sulfonation processes. In one such method, naphthalene (or methylnaphthalene) and a gas containing sulfur trioxide are simultaneously fed into a shell and tube reactor. google.com The material flows down the tube walls and reacts instantly with the SO₃ gas. This method improves the transformation efficiency of naphthalene, increases reaction stability, and reduces the generation of by-products. google.com

Synthesis MethodReagentsKey FeaturesSustainability AspectCitation
Traditional Sulfonation Naphthalene, excess Sulfuric Acid (96%)Batch process, requires high temperatures (70-75°C).Generates significant waste sulfuric acid. globallcadataaccess.orggoogle.com
Alternative Sulfonation Naphthalene, Sulfur Trioxide (SO₃)Can be performed in a solvent like tetrachloroethane.Reduces the use of excess sulfuric acid. globallcadataaccess.org
Continuous Film Sulfonation Naphthalene, SO₃ gasContinuous process in a shell and tube reactor; reaction is instantaneous.Higher efficiency, reduced by-products, less energy consumption. google.com

Table 2: Comparison of Synthetic Processes for Naphthalene Sulfonic Acids

The synthesis of naphthalene sulfonic acids inevitably produces by-products, including unreacted naphthalene, various isomers (e.g., alpha- and beta-methyl-naphthalene sulfonic acid), and polysulfonated compounds. google.com Effective management of these by-products is essential for waste minimization. In optimized continuous processes, the reduced formation of these by-products is a key advantage. google.com While specific valorization pathways for by-products of this compound are not widely detailed, general chemical industry practices involve separating unreacted starting materials for recycling back into the reactor feed. The different isomers produced may be separated for other applications or, if not commercially viable, treated as chemical waste.

Process Chemistry and Engineering Optimization for Industrial Application

Optimizing the industrial production of naphthalene sulfonic acid isomers, such as naphthalene-1,3,6-trisulphonic acid, focuses on maximizing yield and purity while minimizing energy consumption and reaction time. google.comgoogle.com A key innovation in this area is a process where naphthalene and the majority of the oleum (B3057394) are metered simultaneously into a reactor containing a low concentration of sulfuric acid or oleum at high temperatures (140°C to 240°C). google.comgoogle.com

This simultaneous addition over a period of 30 to 90 minutes, followed by a period of further stirring and the addition of the remaining oleum, allows for better temperature control and reaction specificity. google.com This method results in better yields and consumes less energy compared to older, multi-stage batch processes that involved numerous heating and cooling cycles. google.comgoogle.com The precise control over reaction temperature and reagent addition is critical for controlling the resulting isomer distribution. For instance, producing naphthalene-1-sulfonic acid is typically done at lower temperatures (around 70°C), whereas higher temperatures favor the formation of other isomers or disulfonic acids. globallcadataaccess.org

Continuous Flow Reactor Design and Optimization for Industrial Synthesis

The industrial synthesis of specialty chemicals like this compound is increasingly moving from traditional batch processes to more efficient and safer continuous flow manufacturing. This shift is driven by the significant advantages offered by flow chemistry, including enhanced heat and mass transfer, improved reaction control, and the potential for automation.

Continuous flow synthesis of related aromatic sulfonic acids has been successfully demonstrated. For instance, a patented method for the continuous production of naphthalene sulfonic acid utilizes a film reactor where molten naphthalene reacts with a sulfonating agent. google.com This approach allows for precise temperature control and short reaction times, leading to a high-purity product. google.com Similarly, the synthesis of various naphthalimide derivatives and naphthalene-diimide-based polymers has been achieved with high efficiency using continuous flow technology, showcasing significant reductions in reaction times and improved product characteristics compared to batch methods. researchgate.netrsc.org

For the synthesis of this compound, a potential continuous flow setup could involve the following considerations:

Reactor Type: A microreactor or a tubular flow reactor would likely be suitable. These reactors offer a high surface-area-to-volume ratio, which is crucial for managing the heat generated during sulfonation reactions. The choice between them would depend on the specific reaction kinetics and production scale.

Reagent Introduction: Precise pumping systems would be required to continuously introduce the starting materials, such as a naphthalene derivative and a sulfonating agent, into the reactor at controlled stoichiometric ratios.

Temperature and Pressure Control: The reactor would be housed within a system that allows for precise temperature regulation, which is critical for controlling the regioselectivity and minimizing side-product formation. The enclosed nature of flow reactors also allows for safe operation at elevated pressures if required.

Reaction Monitoring and Optimization: In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), could be integrated into the flow system. This would enable real-time monitoring of the reaction progress and allow for rapid optimization of parameters like residence time, temperature, and reagent concentration to maximize yield and purity.

The optimization of such a system would be guided by a design of experiments (DoE) approach, systematically varying the process parameters to identify the optimal operating conditions. The goal would be to achieve a high space-time yield, which is a measure of the amount of product produced per unit of reactor volume per unit of time. Research on the continuous synthesis of aryl sulfonyl chlorides has demonstrated that spacetime yields can be significantly improved in flow processes compared to batch conditions. mdpi.com

Table 1: Potential Parameters for Continuous Flow Synthesis Optimization of this compound

ParameterRange/OptionsRationale
Reactor Type Microreactor, Tubular ReactorHigh heat and mass transfer rates.
Temperature To be determined experimentallyCritical for reaction rate and selectivity.
Residence Time Seconds to minutesOptimized to ensure complete conversion.
Stoichiometry Varied ratios of reactantsTo maximize the yield of the desired product.
Solvent To be determined experimentallyInfluences solubility and reaction kinetics.

Scale-Up Considerations and Economic Viability Studies

The transition from a laboratory-scale continuous flow synthesis to an industrial-scale production process for this compound would require careful consideration of several factors. The economic viability of the process is a critical component of this analysis.

Scale-Up Considerations:

The scale-up of a continuous flow process is generally more straightforward than for a batch process. Instead of using larger reactors, which can lead to heat and mass transfer limitations, scaling up in flow chemistry often involves "numbering-up" or "scaling-out," where multiple reactors are run in parallel. This maintains the optimized reaction conditions of the smaller-scale system.

Key considerations during the scale-up would include:

Fluid Dynamics: Ensuring that the flow characteristics within the reactors remain consistent at a larger scale.

Heat Management: The ability to efficiently remove heat from the reaction becomes even more critical at an industrial scale.

Process Control and Automation: A robust and automated control system is essential for safe and efficient operation of a large-scale continuous plant. mdpi.com

Economic Viability Studies:

A comprehensive techno-economic analysis (TEA) would be necessary to evaluate the commercial feasibility of producing this compound via a continuous flow process. While specific data for this compound is not available, the framework for such an analysis is well-established. mdpi.comosti.govpsecommunity.org The TEA would typically involve:

Capital Expenditure (CapEx): This includes the cost of the reactors, pumps, control systems, and other associated equipment.

Operating Expenditure (OpEx): This encompasses the cost of raw materials, solvents, energy, labor, and waste disposal.

Process Simulation: Software such as SuperPro Designer or Aspen Plus would be used to model the entire process, from raw material input to final product purification, to estimate mass and energy balances. mdpi.com

Sensitivity Analysis: This would identify the key cost drivers of the process. For example, in many chemical production processes, the cost of raw materials and energy can have the most significant impact on the final product price. mdpi.com

Profitability Analysis: Key financial metrics such as the return on investment (ROI), payback period, and net present value (NPV) would be calculated to determine the economic attractiveness of the project.

Table 2: Key Components of a Techno-Economic Analysis for this compound Production

ComponentDescriptionKey Metrics
Capital Costs Investment in equipment and infrastructure.Total Plant Investment
Operating Costs Ongoing costs of production.Cost per kg of product
Revenue Projections Based on market price and production volume.Annual Revenue
Profitability Assessment of financial viability.ROI, Payback Period, NPV

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Naphthalen-1-ylmethanesulfonic acid to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of naphthalene derivatives using oleum at low temperatures (0–5°C) to minimize polysubstitution. For example, sulfonation of naphthalene followed by controlled nitration and reduction steps can yield derivatives like 5-Amino-1-naphthalenesulfonic acid. Neutralization with magnesium carbonate and subsequent iron-powder reduction are critical for isolating intermediates . Key parameters include reaction temperature control, stoichiometric ratios of sulfuric acid, and purification via crystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Proton and carbon-13 NMR identify substituent positions on the naphthalene ring, with deshielded protons near sulfonic acid groups (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and distances, particularly the C–S bond in the sulfonic acid group (~1.76 Å). SHELXL is widely used for refinement, leveraging iterative least-squares methods to minimize residuals (e.g., R1 < 0.05) .
  • FT-IR Spectroscopy : Sulfonic acid stretches appear at 1150–1250 cm⁻¹ (asymmetric S=O) and 1020–1100 cm⁻¹ (symmetric S=O) .

Q. What are the primary toxicological endpoints of this compound in laboratory models?

  • Methodological Answer : Systematic reviews of inhalation, oral, and dermal exposure studies in mammals highlight hepatic, renal, and hematological effects. For example, subchronic oral exposure in rodents shows elevated liver enzymes (ALT/AST) and histopathological changes in renal tubules. Researchers should follow inclusion criteria from toxicological profiles, prioritizing studies with defined routes of exposure, dose-response data, and controlled confounders .

Advanced Research Questions

Q. How can researchers resolve discrepancies in sulfonation reaction outcomes for this compound derivatives?

  • Methodological Answer : Contradictions in reaction yields or byproducts often arise from variable sulfonation temperatures or reagent purity. A stepwise approach includes:

  • Replicate Experiments : Standardize oleum concentration and reaction time.
  • Analytical Cross-Validation : Use HPLC-MS to identify side products (e.g., disulfonates).
  • Computational Modeling : DFT calculations predict regioselectivity under different conditions, guiding optimization .
    • Example: Lower temperatures (≤5°C) favor monosubstitution, while higher temperatures promote 1,5-disulfonation .

Q. What role does computational chemistry play in predicting the reactivity of this compound in azo dye synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations model electron density distribution to predict electrophilic substitution sites. For instance, the sulfonic acid group’s electron-withdrawing effect directs azo coupling to the 4-position of naphthalene. Researchers should:

  • Optimize molecular geometries using B3LYP/6-31G* basis sets.
  • Calculate Fukui indices to identify nucleophilic/electrophilic regions.
  • Validate predictions with experimental UV-Vis spectra of azo adducts (λmax ~450–550 nm) .

Q. What are best practices for conducting systematic reviews of toxicological data on this compound?

  • Methodological Answer : Follow a seven-step framework:

Literature Search : Use PubMed/TOXNET with terms like “Naphthalenes/toxicity” and “sulfonic acid derivatives” .

Data Extraction : Tabulate species, exposure routes, and endpoints (e.g., hepatic enzymes, histopathology).

Risk of Bias Assessment : Apply SYRCLE’s RoB tool for in vivo studies, evaluating randomization and blinding .

Evidence Synthesis : Use GRADE criteria to rate confidence in outcomes.

Meta-Analysis : Pool data using fixed/random effects models if heterogeneity is low (I² < 50%).

Q. How can SHELX software improve the refinement of this compound crystal structures?

  • Methodological Answer : SHELXL refines structures by:

  • Twinned Data Handling : Use HKLF 5 format for twin refinement (e.g., BASF parameter adjustment).
  • Anisotropic Displacement Parameters : Model thermal motion for non-H atoms.
  • Hydrogen Bonding Networks : Restrain O–H···O distances (2.6–2.8 Å) in sulfonic acid groups.
  • Validation : Check R1/wR2 residuals and CCDC deposition standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.